molecular formula C8H8F2N2O B12993929 2-(3,4-Difluorophenyl)acetohydrazide

2-(3,4-Difluorophenyl)acetohydrazide

Cat. No.: B12993929
M. Wt: 186.16 g/mol
InChI Key: VBCGJNLDKYTTPH-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)acetohydrazide is a hydrazide derivative characterized by a 3,4-difluorophenyl moiety attached to an acetohydrazide backbone. The 3,4-difluorophenyl group is a critical feature, as fluorine atoms are known to enhance metabolic stability, lipophilicity, and binding affinity in drug design due to their electron-withdrawing properties and small atomic radius . Acetohydrazides, in general, serve as versatile intermediates for synthesizing heterocyclic compounds (e.g., thiazoles, triazoles) with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

2-(3,4-difluorophenyl)acetohydrazide

InChI

InChI=1S/C8H8F2N2O/c9-6-2-1-5(3-7(6)10)4-8(13)12-11/h1-3H,4,11H2,(H,12,13)

InChI Key

VBCGJNLDKYTTPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NN)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)acetohydrazide typically involves the reaction of 3,4-difluorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired acetohydrazide. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrazine derivatives.

Scientific Research Applications

2-(3,4-Difluorophenyl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and other functionalized derivatives.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. Chlorine : Fluorinated derivatives (e.g., 3,4-difluorophenyl) generally exhibit superior pharmacokinetic profiles compared to chlorinated analogs (e.g., 2,6-dichlorophenyl), which may have higher toxicity risks .
  • Electron-Withdrawing Groups: Substituents like nitro () or cyano () enhance bioactivity by modulating electronic properties and steric interactions.
  • Heterocyclic Hybrids : Conjugation with triazole or thiazole rings () improves target selectivity, as seen in compounds with sub-micromolar IC50 values .

Anticancer Activity

  • Tetrahydroquinoline-linked acetohydrazides (): Compound C14 (5-bromo-substituted) showed an IC50 of 0.69 µM, outperforming 5-fluorouracil (IC50: 0.60 µM). The 3,4-dimethoxyphenyl group in C10–C14 contributes to DNA intercalation or kinase inhibition .

Antimicrobial Activity

  • 1,3,4-Oxadiazole derivatives (): Cyclization of 2-(pyridine-2-ylamino)acetohydrazide into oxadiazole improved antimicrobial activity (MIC: 30.2–43.2 µg/cm³), suggesting the hydrazide backbone’s role in disrupting microbial membranes .

Anti-Inflammatory Activity

  • N-Phenylpyrazolyl-N-glycinyl-hydrazones (): Derivatives like 4a and 4f inhibited TNF-α production by 57.3% and 55.8%, respectively, comparable to SB-203580 (p38 MAPK inhibitor). The tert-butyl group enhanced lipophilicity and target binding .

Biological Activity

2-(3,4-Difluorophenyl)acetohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological effects, including its antifungal, antioxidant, and potential therapeutic applications.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. It has been shown to exhibit significant activity against various fungal strains, particularly Candida neoformans and Aspergillus fumigatus. The compound's mechanism involves selective inhibition of fungal glucosylceramide synthesis without affecting mammalian cells, which is crucial for reducing side effects in therapeutic applications.

Case Study: Efficacy Against Fungal Infections

A notable study evaluated the efficacy of this compound in a mouse model infected with C. neoformans. Results indicated that the compound significantly improved survival rates compared to untreated controls. The minimum inhibitory concentration (MIC) was determined to be lower than that of fluconazole, a commonly used antifungal drug, indicating superior efficacy.

CompoundMIC (μg/mL)Selectivity Index
This compound0.06>100
Fluconazole0.12<50

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In vitro assays demonstrated its ability to scavenge free radicals effectively. The compound showed a high percentage of inhibition in DPPH radical scavenging assays compared to standard antioxidants.

Antioxidant Assay Results

The antioxidant activity was quantified using the DPPH assay:

Concentration (μM)Inhibition Rate (%)
25097.18 ± 1.42
50096.90 ± 1.39
100097.11 ± 1.12
Control (Ascorbic Acid)91.26 ± 0.49

These results suggest that this compound possesses strong antioxidant capabilities, making it a potential candidate for further development in oxidative stress-related diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics, particularly the difluorophenyl group which enhances its interaction with biological targets. Studies suggest that the compound may influence various signaling pathways involved in cell proliferation and apoptosis.

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